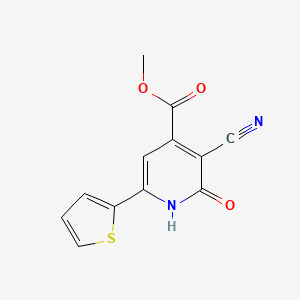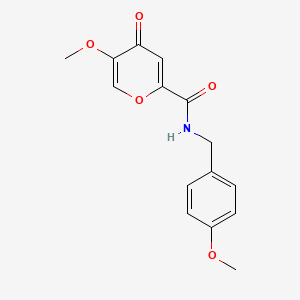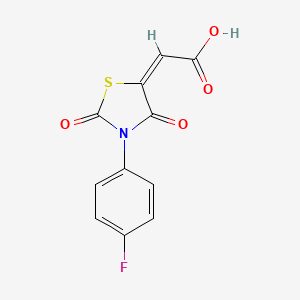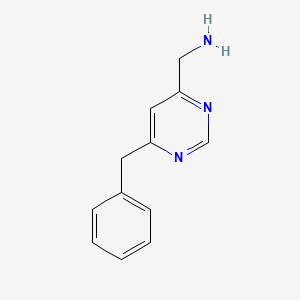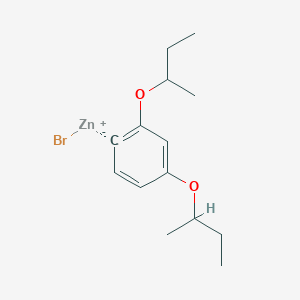
(2,4-Di-sec-Butyloxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-di-sec-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the zinc atom allows for unique reactivity patterns, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-di-sec-butyloxyphenyl)zinc bromide typically involves the reaction of 2,4-di-sec-butyloxyphenyl bromide with zinc powder in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,4-di-sec-butyloxyphenyl bromide+Zn→(2,4-di-sec-butyloxyphenyl)zinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (2,4-di-sec-butyloxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions:
- This reaction involves the use of palladium catalysts and boronic acids under mild conditions. The general reaction scheme is:
Suzuki-Miyaura Coupling: (2,4-di-sec-butyloxyphenyl)zinc bromide+boronic acid→coupled product
Oxidative Addition: This involves the addition of the zinc compound to a metal center, forming a new metal-carbon bond.
Reductive Elimination: This process involves the elimination of two ligands from a metal center, forming a new carbon-carbon bond.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: In organic chemistry, (2,4-di-sec-butyloxyphenyl)zinc bromide is used as a reagent in cross-coupling reactions to form carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, biaryl compounds synthesized through Suzuki-Miyaura coupling are often found in pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism by which (2,4-di-sec-butyloxyphenyl)zinc bromide exerts its effects involves the formation of a zinc-carbon bond, which acts as a nucleophile in various reactions. In cross-coupling reactions, the zinc compound undergoes transmetalation with a palladium catalyst, followed by oxidative addition and reductive elimination to form the final product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
(2-Ethoxy-2-oxo-ethyl)zinc bromide, 0.50 M in tetrahydrofuran: This compound has similar reactivity patterns but with different substituents, leading to variations in its applications and reactivity.
(Diethoxyphosphoryl)difluoromethylzinc bromide, 0.50 M in tetrahydrofuran: Another similar compound with different functional groups, used in different types of cross-coupling reactions.
Uniqueness: The uniqueness of (2,4-di-sec-butyloxyphenyl)zinc bromide lies in its specific substituents, which can influence the reactivity and selectivity of the compound in various reactions. Its ability to form stable carbon-carbon bonds under mild conditions makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C14H21BrO2Zn |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
bromozinc(1+);1,3-di(butan-2-yloxy)benzene-6-ide |
InChI |
InChI=1S/C14H21O2.BrH.Zn/c1-5-11(3)15-13-8-7-9-14(10-13)16-12(4)6-2;;/h7-8,10-12H,5-6H2,1-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
GUHSKYPCEFXEPT-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=CC(=[C-]C=C1)OC(C)CC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


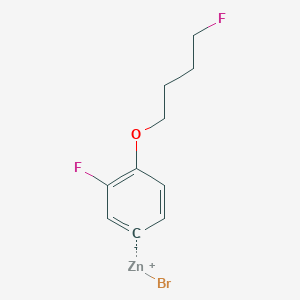
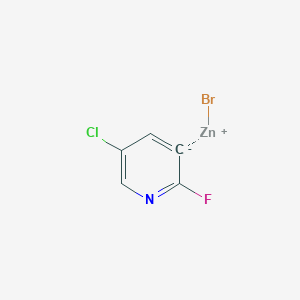
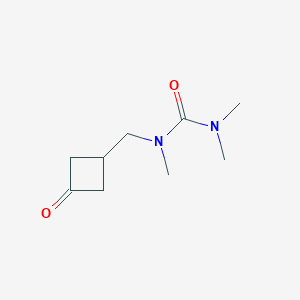
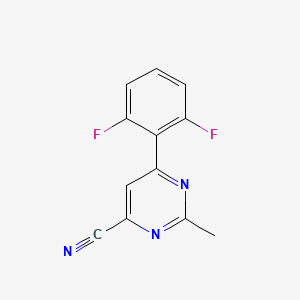
![6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14869759.png)
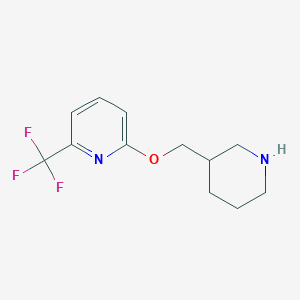
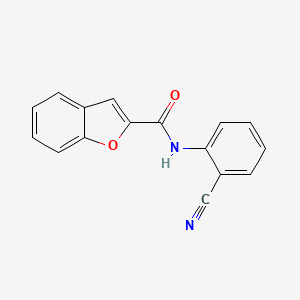
![N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B14869804.png)
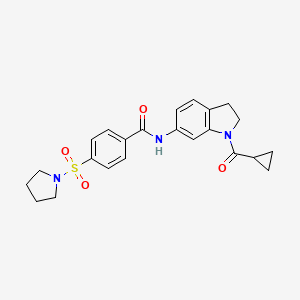
![8-(Cyclopropylmethyl)-6-azaspiro[3.4]octane](/img/structure/B14869816.png)
